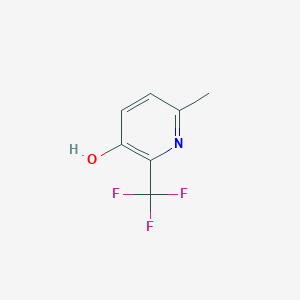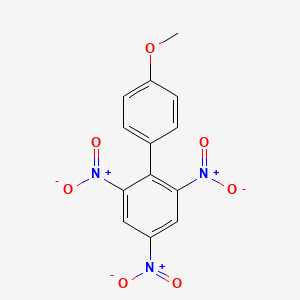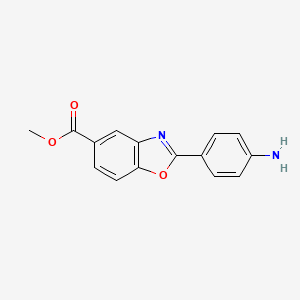
4-(3-Chloropropyl)morpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloropropyl)morpholin-3-one is an organic compound with the molecular formula C7H12ClNO2 It is a derivative of morpholine, characterized by the presence of a chloropropyl group attached to the nitrogen atom and a ketone group on the morpholine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropropyl)morpholin-3-one typically involves the reaction of morpholine with 1-bromo-3-chloropropane. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency .
化学反应分析
Types of Reactions: 4-(3-Chloropropyl)morpholin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives, which can further undergo various chemical transformations.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted morpholine derivatives.
- Oxidation reactions produce oxidized morpholine compounds with additional functional groups.
- Reduction reactions result in alcohol derivatives of morpholine .
科学研究应用
4-(3-Chloropropyl)morpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting cancer and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals[][6].
作用机制
The mechanism of action of 4-(3-Chloropropyl)morpholin-3-one involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
相似化合物的比较
4-(3-Chloropropyl)morpholine: Similar in structure but lacks the ketone group, which affects its reactivity and applications.
4-(3-Bromopropyl)morpholin-3-one: Similar but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
4-(3-Chloropropyl)morpholin-4-ol:
Uniqueness: 4-(3-Chloropropyl)morpholin-3-one is unique due to the presence of both a chloropropyl group and a ketone group on the morpholine ring.
属性
分子式 |
C7H12ClNO2 |
|---|---|
分子量 |
177.63 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)morpholin-3-one |
InChI |
InChI=1S/C7H12ClNO2/c8-2-1-3-9-4-5-11-6-7(9)10/h1-6H2 |
InChI 键 |
VERRRKLDHNUNRW-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(=O)N1CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


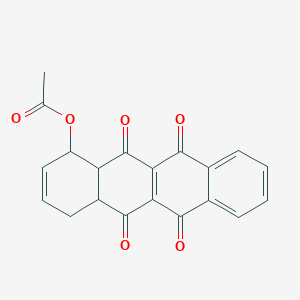
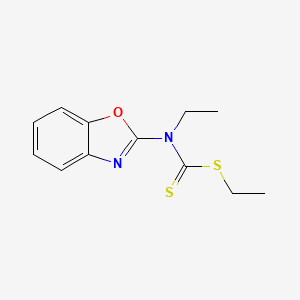

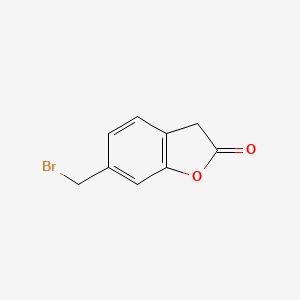

![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)
